4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile
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Overview
Description
4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group and a benzonitrile group attached to a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile typically involves the cyclization of chalcones with hydrazine hydrate. The process begins with the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes to form pyridylchalcones. These chalcones are then cyclized with hydrazine hydrate in acetic acid to afford the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(5-(4-Methoxyphenyl)thiophen-2-yl)benzonitrile: Similar structure with a thiophene ring instead of a pyrazole ring.
4-(5-(4-(Dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile: Contains a dimethylamino group and a fluorine atom, offering different electronic properties.
Uniqueness
4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and benzonitrile groups, along with the dihydropyrazole ring, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
64789-59-9 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]benzonitrile |
InChI |
InChI=1S/C17H15N3O/c1-21-16-8-6-15(7-9-16)20-11-10-17(19-20)14-4-2-13(12-18)3-5-14/h2-9H,10-11H2,1H3 |
InChI Key |
OBXYHQNFUQEKSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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